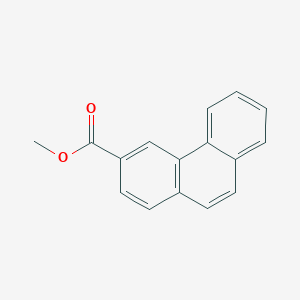

Methyl phenanthrene-3-carboxylate

Beschreibung

The exact mass of the compound Methyl phenanthrene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl phenanthrene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl phenanthrene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl phenanthrene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFARRVCKSKRETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277345 | |

| Record name | methyl phenanthrene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-98-2 | |

| Record name | 5345-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl phenanthrene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl Phenanthrene-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl phenanthrene-3-carboxylate, a valuable building block in the development of novel therapeutic agents and advanced materials. This document outlines a reliable synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products and pharmacologically active molecules. The strategic functionalization of the phenanthrene nucleus is of significant interest in medicinal chemistry and materials science. Methyl phenanthrene-3-carboxylate, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas. This guide details a robust and accessible two-step synthesis of methyl phenanthrene-3-carboxylate commencing from the readily available precursor, 3-acetylphenanthrene.

Synthetic Pathway Overview

The synthesis of methyl phenanthrene-3-carboxylate is achieved through a two-step reaction sequence:

-

Oxidation of 3-Acetylphenanthrene: The acetyl group of 3-acetylphenanthrene is oxidized to a carboxylic acid moiety using a haloform reaction, yielding phenanthrene-3-carboxylic acid.

-

Fischer Esterification: The resulting phenanthrene-3-carboxylic acid is then esterified with methanol under acidic conditions to produce the target molecule, methyl phenanthrene-3-carboxylate.

Caption: Overall synthetic route for methyl phenanthrene-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of Phenanthrene-3-carboxylic acid via Haloform Reaction

This procedure details the oxidation of 3-acetylphenanthrene to phenanthrene-3-carboxylic acid using an in-situ generated sodium hypobromite solution.

Experimental Workflow:

Caption: Workflow for the haloform oxidation of 3-acetylphenanthrene.

Procedure:

-

Preparation of Sodium Hypobromite Solution: In a flask, dissolve sodium hydroxide (e.g., 10.5 g, 263 mmol) in water (50 mL) and cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add bromine (e.g., 3.8 mL, 75 mmol) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: In a separate reaction vessel, dissolve 3-acetylphenanthrene (e.g., 1.5 g, 6.87 mmol) in a suitable solvent like 1,4-dioxane (50 mL). To this solution, add the freshly prepared sodium hypobromite solution dropwise with continuous stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench any excess hypobromite by adding a saturated aqueous solution of sodium sulfite until a negative starch-iodide paper test is obtained. Acidify the reaction mixture to pH 1 with concentrated hydrochloric acid.

-

Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water. The crude phenanthrene-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Step 2: Synthesis of Methyl phenanthrene-3-carboxylate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of phenanthrene-3-carboxylic acid with methanol.

Experimental Workflow:

Caption: Workflow for the Fischer esterification of phenanthrene-3-carboxylic acid.

Procedure:

-

Reaction: In a round-bottom flask equipped with a reflux condenser, suspend phenanthrene-3-carboxylic acid (e.g., 1.0 g, 4.5 mmol) in an excess of methanol (e.g., 25 mL). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent such as ethyl acetate (50 mL). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by washing with brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl phenanthrene-3-carboxylate. The product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Acetylphenanthrene | C₁₆H₁₂O | 220.27 | Solid | 73-75 |

| Phenanthrene-3-carboxylic acid | C₁₅H₁₀O₂ | 222.24 | Solid | 258-260 |

| Methyl phenanthrene-3-carboxylate | C₁₆H₁₂O₂ | 236.27 | Solid | 95-97 |

Table 2: Reaction Parameters and Yields

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Haloform Reaction | 3-Acetylphenanthrene | Phenanthrene-3-carboxylic acid | ~51%[1] |

| Fischer Esterification | Phenanthrene-3-carboxylic acid | Methyl phenanthrene-3-carboxylate | >90% |

Spectroscopic Data

The structural confirmation of the synthesized compounds can be achieved through various spectroscopic techniques. Below are the expected characteristic spectral data.

Table 3: 1H NMR Data (in CDCl3, δ in ppm)

| Compound | Ar-H | -CH₃ (ester) |

| Phenanthrene-3-carboxylic acid | 7.5-9.5 (m) | - |

| Methyl phenanthrene-3-carboxylate | 7.5-9.4 (m) | ~4.0 (s, 3H)[2] |

Table 4: 13C NMR Data (in CDCl3, δ in ppm)

| Compound | Ar-C | C=O | -OCH₃ |

| Phenanthrene-3-carboxylic acid | 122-135 | ~172 | - |

| Methyl phenanthrene-3-carboxylate | 123-135 | ~167[2] | ~52[2] |

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of methyl phenanthrene-3-carboxylate. The described two-step pathway, involving a haloform reaction followed by Fischer esterification, offers a reliable method for obtaining this valuable compound in good yields. The provided experimental protocols, quantitative data, and workflow diagrams are intended to assist researchers in the successful synthesis and characterization of methyl phenanthrene-3-carboxylate for its application in drug discovery and materials science research.

References

Methyl Phenanthrene-3-Carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenanthrene-3-carboxylate is an aromatic ester derivative of phenanthrene, a polycyclic aromatic hydrocarbon. Its chemical structure, characterized by the phenanthrene nucleus with a methyl carboxylate group at the 3-position, makes it a compound of interest in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of the chemical properties, synthesis, and spectral characteristics of methyl phenanthrene-3-carboxylate, compiled for professionals in research and drug development. While specific biological activities of this exact ester are not extensively documented, the broader class of phenanthrene derivatives has shown a wide range of pharmacological effects.

Chemical and Physical Properties

The fundamental chemical and physical properties of methyl phenanthrene-3-carboxylate are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 5345-98-2 | [1][2] |

| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |

| Molecular Weight | 236.265 g/mol | [1] |

| Density | 1.208 g/cm³ | [1] |

| Boiling Point | 405.4 °C at 760 mmHg | [1] |

| Flash Point | 194.3 °C | [1] |

| LogP | 3.77960 | [1] |

| Refractive Index | 1.677 | [1] |

| PSA | 26.30000 | [1] |

| Exact Mass | 236.08400 | [1] |

Synthesis of Methyl Phenanthrene-3-Carboxylate

The synthesis of methyl phenanthrene-3-carboxylate is typically achieved through the esterification of phenanthrene-3-carboxylic acid. Below are detailed experimental protocols for the synthesis of the precursor acid and its subsequent esterification.

Synthesis of Phenanthrene-3-carboxylic Acid (Precursor)

A common route to phenanthrene-3-carboxylic acid involves the oxidation of a suitable phenanthrene derivative. While a specific high-yield, detailed protocol for this precursor was not found in the immediate search, a general approach can be inferred from related syntheses.

Esterification of Phenanthrene-3-carboxylic Acid

Method 1: Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Experimental Protocol:

-

Dissolution: Dissolve phenanthrene-3-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), to the solution.[4]

-

Reflux: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[3]

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.[3]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude methyl phenanthrene-3-carboxylate.[3]

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure ester.

Method 2: Steglich Esterification

This method is a milder alternative, particularly suitable for substrates that are sensitive to strong acids.

Experimental Protocol:

-

Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve phenanthrene-3-carboxylic acid in anhydrous dichloromethane (CH₂Cl₂).[5]

-

Reagent Addition: Add an equimolar amount of methanol and a catalytic amount of 4-dimethylaminopyridine (DMAP) (typically 5-10 mol%).[5]

-

Coupling Agent: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dropwise.[5]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.[5]

-

Work-up: Once the reaction is complete, filter off the DCU precipitate.

-

Extraction and Washing: Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude ester by column chromatography.[5]

Method 3: Esterification using POCl₃

An efficient and practical protocol for the esterification of aromatic carboxylic acids has been developed using phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In an ice-cold solution of phenanthrene-3-carboxylic acid (1 mmol) in methanol (5 mL), add POCl₃ (1.2 mmol) dropwise.[6]

-

Reaction: Stir the resulting solution at room temperature for 2 hours.[6]

-

Work-up: Pour the reaction mixture over crushed ice and extract with ethyl acetate.[6]

-

Washing: Wash the combined organic solvent with a saturated solution of sodium bicarbonate.[6]

-

Drying and Concentration: Dry the organic layer over MgSO₄ and then concentrate under reduced pressure to obtain the product.[6]

Caption: Synthetic pathways to methyl phenanthrene-3-carboxylate.

Spectral Data

Detailed spectral data for methyl phenanthrene-3-carboxylate is not widely published. However, data from its isomer, methyl phenanthrene-9-carboxylate, and general principles of spectroscopy can be used to predict its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenanthrene ring system, typically in the range of 7.5-9.0 ppm. A singlet corresponding to the three protons of the methyl ester group (-OCH₃) would appear further upfield, likely around 4.0 ppm. For comparison, the methyl protons of methyl phenanthrene-9-carboxylate appear as a singlet at 4.05 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the downfield region (typically 120-140 ppm) and a signal for the carbonyl carbon of the ester group at a lower field (around 165-175 ppm). The methyl carbon of the ester will appear upfield (around 50-60 ppm). For methyl phenanthrene-9-carboxylate, the carbonyl carbon resonates at 168.2 ppm and the methyl carbon at 52.4 ppm.[7]

Mass Spectrometry (MS)

The mass spectrum of methyl phenanthrene-3-carboxylate is expected to show a molecular ion peak (M⁺) at m/z = 236, corresponding to its molecular weight.[7] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The GC-MS of the isomer methyl phenanthrene-9-carboxylate shows a top peak at m/z 236.[8]

Infrared (IR) Spectroscopy

The IR spectrum of methyl phenanthrene-3-carboxylate would exhibit characteristic absorption bands for its functional groups:

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretching (aliphatic, -CH₃): Around 2850-2960 cm⁻¹[9]

-

C=O stretching (ester): A strong absorption band in the region of 1700-1750 cm⁻¹

-

C-O stretching (ester): In the range of 1000-1300 cm⁻¹

-

C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region

Caption: General experimental workflow for synthesis and analysis.

Biological Activity

While specific studies on the biological activity of methyl phenanthrene-3-carboxylate are limited in the available literature, the broader class of phenanthrenes has been extensively studied. Natural phenanthrenes, isolated from various plants, have demonstrated a wide array of biological activities, including:

-

Cytotoxicity

-

Antimicrobial effects

-

Spasmolytic activity

-

Anti-inflammatory properties

-

Antiplatelet aggregation

-

Antiallergic activities[10]

Furthermore, studies on methylated phenanthrenes suggest that the position of the methyl group can significantly influence their potency in activating the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and toxicity. This indicates that the specific substitution pattern on the phenanthrene core is a critical determinant of biological function.

Conclusion

Methyl phenanthrene-3-carboxylate is a well-defined organic compound with established physicochemical properties. Its synthesis from phenanthrene-3-carboxylic acid can be achieved through several standard esterification methods, allowing for its preparation in a laboratory setting. While its specific biological profile is yet to be fully elucidated, the diverse activities of related phenanthrene derivatives suggest that it may hold potential for further investigation in medicinal chemistry and drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound.

References

- 1. methyl phenanthrene-3-carboxylate | CAS#:5345-98-2 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rsc.org [rsc.org]

- 8. Methyl phenanthrene-9-carboxylate | C16H12O2 | CID 226767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Phenanthrene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for methyl phenanthrene-carboxylate. Due to the limited availability of experimental data for Methyl phenanthrene-3-carboxylate, this document utilizes the well-characterized data of its isomer, Methyl phenanthrene-9-carboxylate , as a representative example. The guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, outlines the experimental protocols for these analytical techniques, and includes a workflow diagram for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of phenanthrene derivatives in drug discovery and development.

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that form the core structure of various natural products and synthetic compounds with significant biological activities. The substitution pattern on the phenanthrene nucleus plays a crucial role in determining the pharmacological properties of these molecules. Methyl phenanthrene-3-carboxylate is a specific isomer that holds potential as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation during the research and development process.

This guide provides a detailed compilation of the spectroscopic data for a closely related and well-documented isomer, Methyl phenanthrene-9-carboxylate, to serve as a practical reference.

Spectroscopic Data

The following sections present the NMR, IR, and MS data for Methyl phenanthrene-9-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data of Methyl phenanthrene-9-carboxylate [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.98 – 8.90 | m | - | 1H |

| 8.78 – 8.71 | m | - | 1H |

| 8.69 | d | 8.4 | 1H |

| 8.48 | s | - | 1H |

| 7.96 | d | 7.9 | 1H |

| 7.75 | t | 7.5 | 1H |

| 7.70 | p | 5.9 | 2H |

| 7.64 | t | 7.4 | 1H |

| 4.05 | s | - | 3H |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of Methyl phenanthrene-9-carboxylate [1]

| Chemical Shift (δ) ppm | Assignment |

| 168.2 | C=O |

| 132.5 | Ar-C |

| 132.3 | Ar-C |

| 130.8 | Ar-C |

| 130.2 | Ar-C |

| 130.0 | Ar-C |

| 129.2 | Ar-C |

| 129.0 | Ar-C |

| 127.5 | Ar-C |

| 127.1 | Ar-C |

| 127.0 | Ar-C |

| 126.7 | Ar-C |

| 126.3 | Ar-C |

| 122.9 | Ar-C |

| 122.8 | Ar-C |

| 52.4 | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Spectroscopy Data for Methyl phenanthrene-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1450 | Medium to Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch (Ester) |

Note: This is a generalized prediction based on the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry (MS) Data of Methyl phenanthrene-9-carboxylate [1]

| m/z | Relative Intensity (%) | Assignment |

| 236 | 100 | [M]⁺ (Molecular Ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a mass spectrometer with an Electron Ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC). In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has provided a summary of the key spectroscopic data for Methyl phenanthrene-9-carboxylate, serving as a valuable proxy for its 3-isomer. The presented NMR, IR, and MS data, along with the generalized experimental protocols, offer a foundational understanding for the characterization of this class of compounds. The included workflow diagram provides a clear visual representation of the analytical process. It is our hope that this guide will be a useful tool for researchers and professionals in the field of medicinal chemistry and drug development. Further research to obtain and publish the experimental data for Methyl phenanthrene-3-carboxylate is encouraged to complete the spectroscopic profile of this potentially important molecule.

References

An In-depth Technical Guide to Methyl phenanthrene-3-carboxylate (CAS: 5345-98-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl phenanthrene-3-carboxylate, a polycyclic aromatic hydrocarbon derivative. This document collates available data on its chemical and physical properties, synthesis, and spectral characteristics. Furthermore, it explores the potential biological activities of the broader class of phenanthrene derivatives and provides detailed experimental protocols for their evaluation, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

Methyl phenanthrene-3-carboxylate is a solid organic compound. Its fundamental properties are summarized in the table below, based on available chemical data.[1][2]

| Property | Value | Reference |

| CAS Number | 5345-98-2 | [1][2] |

| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |

| Molecular Weight | 236.27 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 405.4 °C at 760 mmHg | [2] |

| Flash Point | 194.3 °C | [2] |

| Density | 1.208 g/cm³ | [2] |

Synthesis

Synthesis of Phenanthrene-3-carboxylic Acid

A documented method for synthesizing phenanthrene-3-carboxylic acid utilizes 3-acetylphenanthrene as a starting material.[3] The acetyl group is oxidized to a carboxylic acid.

Experimental Protocol:

-

Oxidation of 3-acetylphenanthrene: A procedure analogous to the oxidation of 2-acetylphenanthrene can be employed.[3] This typically involves reacting 3-acetylphenanthrene with a strong oxidizing agent, such as sodium hypochlorite or potassium permanganate, in a suitable solvent.

-

Work-up and Purification: Following the oxidation, the reaction mixture is acidified to precipitate the phenanthrene-3-carboxylic acid. The crude product is then collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent to yield the pure carboxylic acid.[3]

Esterification of Phenanthrene-3-carboxylic Acid

The final step is the esterification of phenanthrene-3-carboxylic acid with methanol to yield Methyl phenanthrene-3-carboxylate. This is a standard organic transformation.

Experimental Protocol (General Fischer Esterification):

-

Reaction Setup: In a round-bottom flask, dissolve phenanthrene-3-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl phenanthrene-3-carboxylate. Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Data

Specific spectroscopic data for Methyl phenanthrene-3-carboxylate is not available in the reviewed literature. However, based on the analysis of related phenanthrene derivatives, the expected spectral characteristics can be inferred.[4][5][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenanthrene ring system and a singlet for the methyl ester protons. The aromatic region (typically δ 7.5-9.5 ppm) will display a complex pattern of doublets, triplets, and multiplets due to spin-spin coupling between adjacent protons. The methyl protons of the ester group are expected to appear as a sharp singlet around δ 3.9-4.1 ppm. For comparison, the methyl protons of the isomeric Methyl phenanthrene-9-carboxylate appear at δ 4.05 ppm.[4]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the 16 carbon atoms of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm, with quaternary carbons appearing as weaker signals. The methyl carbon of the ester group is expected to have a signal around δ 52-53 ppm. For comparison, the carbonyl and methyl carbons of Methyl phenanthrene-9-carboxylate appear at δ 168.2 and 52.4 ppm, respectively.[4]

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 236, corresponding to the molecular weight of the compound.[4][7] Common fragmentation patterns for methyl esters may include the loss of a methoxy group (-OCH₃) resulting in a fragment at m/z = 205, and the loss of the entire carbomethoxy group (-COOCH₃) leading to a fragment at m/z = 177.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1720-1700 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1300-1100 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H bend (aromatic out-of-plane): Bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

Potential Biological Activities and Experimental Protocols

While no specific biological studies on Methyl phenanthrene-3-carboxylate have been found, the phenanthrene scaffold is present in numerous natural products and synthetic compounds with diverse biological activities, including cytotoxic and anti-inflammatory effects.[8] Research on phenanthrene derivatives suggests their potential as modulators of key signaling pathways implicated in cancer and inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

Potential Cytotoxic Activity

Phenanthrene derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Methyl phenanthrene-3-carboxylate (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Potential Anti-inflammatory Activity

Phenanthrene derivatives have shown potential in modulating inflammatory responses.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate to allow for adherence.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of Methyl phenanthrene-3-carboxylate for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the continued presence of the compound. Include appropriate controls (untreated cells, cells with LPS only).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. This involves a colorimetric reaction that can be quantified by measuring absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Potential Modulation of Signaling Pathways

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation and cell survival. Some phenanthrene derivatives have been shown to inhibit this pathway. The effect of Methyl phenanthrene-3-carboxylate on this pathway can be investigated by examining key events such as the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB, typically assessed by Western blotting or immunofluorescence.

MAPK Signaling Pathway:

The MAPK pathway is another crucial signaling cascade involved in inflammation and cell proliferation. The activation of key MAPK proteins such as ERK, JNK, and p38 can be assessed by Western blotting using phospho-specific antibodies to determine if Methyl phenanthrene-3-carboxylate modulates their phosphorylation status.

Conclusion

Methyl phenanthrene-3-carboxylate, while not extensively studied, belongs to a class of compounds with significant potential in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and expected spectral characteristics based on available data for related structures. The detailed experimental protocols for assessing cytotoxic and anti-inflammatory activities, along with insights into potential signaling pathway modulation, offer a roadmap for future research into the therapeutic applications of this and other phenanthrene derivatives. Further investigation is warranted to fully elucidate the specific biological profile of Methyl phenanthrene-3-carboxylate.

References

- 1. echemi.com [echemi.com]

- 2. methyl phenanthrene-3-carboxylate | CAS#:5345-98-2 | Chemsrc [chemsrc.com]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. 1-METHYLPHENANTHRENE(832-69-9) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Methylphenanthrene | C15H12 | CID 13258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl phenanthrene-9-carboxylate | C16H12O2 | CID 226767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Activation of transcription factor NF-kappaB by carcinogenic polycyclic aromatic hydricarbons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Methyl Phenanthrene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of methyl phenanthrene-3-carboxylate, covering its synthesis, physicochemical properties, and biological activities. The information is compiled from various scientific sources to aid researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Methyl phenanthrene-3-carboxylate is a polycyclic aromatic hydrocarbon derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5345-98-2 | [1] |

| Molecular Formula | C₁₆H₁₂O₂ | [2] |

| Molecular Weight | 236.26 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Purity | 97.0% (example from a commercial source) | [1] |

| NSC Number | 1776 | [2] |

| DSSTox ID | DTXSID90277345 | [2] |

Synthesis of Methyl Phenanthrene-3-carboxylate

The synthesis of methyl phenanthrene-3-carboxylate typically involves two main steps: the synthesis of the precursor, phenanthrene-3-carboxylic acid, followed by its esterification.

Synthesis of Phenanthrene-3-carboxylic Acid

A common method for the synthesis of phenanthrene-3-carboxylic acid is through the oxidation of 3-acetylphenanthrene.[3]

Experimental Protocol:

-

Starting Material: 3-acetylphenanthrene (technical grade)

-

Reagents: Oxidizing agent (e.g., sodium hypobromite solution prepared from bromine and sodium hydroxide)

-

Procedure: A detailed procedure for a similar oxidation of 2-acetylphenanthrene is outlined in US Patent 4,719,055, which can be adapted for 3-acetylphenanthrene.[3] The general steps involve the reaction of the acetylphenanthrene with the oxidizing agent, followed by acidification to precipitate the carboxylic acid.

-

Yield: A 51% yield of phenanthrene-3-carboxylic acid has been reported from 3-acetylphenanthrene.[3]

Esterification to Methyl Phenanthrene-3-carboxylate

The most common and straightforward method for the esterification of phenanthrene-3-carboxylic acid is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This is a generalized protocol and may require optimization.

-

Starting Material: Phenanthrene-3-carboxylic acid

-

Reagents: Methanol (large excess, acts as solvent and reagent), concentrated sulfuric acid (catalytic amount).

-

Apparatus: Round-bottom flask, reflux condenser.

-

Procedure:

-

Suspend phenanthrene-3-carboxylic acid in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Remove the excess methanol under reduced pressure.

-

Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

-

Logical Workflow for Synthesis:

References

The Discovery and Enduring Legacy of Phenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene, a polycyclic aromatic hydrocarbon with its characteristic three-fused benzene ring structure, has been a cornerstone of organic chemistry and medicinal chemistry for nearly 150 years. First isolated from the high-boiling fraction of coal tar in 1872, its discovery unlocked a new realm of chemical synthesis and paved the way for the understanding and development of a vast array of vital compounds, from potent analgesics to essential steroids. This in-depth technical guide provides a comprehensive overview of the discovery and history of phenanthrene compounds, detailing the seminal synthetic methodologies that enabled their exploration. It presents quantitative data from historical syntheses, offers detailed experimental protocols for these foundational reactions, and visualizes key biological pathways involving phenanthrene-cored molecules, serving as a vital resource for researchers in organic synthesis and drug development.

A Historical Milestone: The Dawn of Phenanthrene Chemistry

Phenanthrene (C₁₄H₁₀), an isomer of anthracene, was first isolated from coal tar in 1872, independently by Carl Graebe and the team of Wilhelm Rudolph Fittig and Eugen Ostermayer.[1] Fittig and Ostermayer were instrumental in elucidating its angular three-ring structure by oxidizing it to phenanthraquinone and subsequently to diphenic acid.[1] This structural determination was soon confirmed by Graebe through a synthesis from stilbene.[1] The name "phenanthrene" was proposed by Fittig to reflect its structural relationship to both phenyl and anthracene moieties.[1]

The discovery of phenanthrene was not merely the identification of a new hydrocarbon; it was the unveiling of a core structural motif present in a multitude of naturally occurring and biologically significant molecules. This realization spurred a century of chemical innovation aimed at the synthesis and modification of the phenanthrene nucleus, leading to profound advancements in both chemistry and medicine.

Foundational Synthetic Methodologies

The quest to construct the phenanthrene ring system from simpler precursors led to the development of several elegant and enduring synthetic strategies. These classical methods, while sometimes supplanted by modern techniques, remain fundamental to the teaching and practice of organic synthesis.

The Haworth Synthesis

Developed by Sir Robert Downs Haworth in 1932, this method provides a versatile route to phenanthrenes starting from naphthalene.[2][3] The synthesis proceeds through a sequence of Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and aromatization.

Experimental Protocol: Haworth Synthesis of Phenanthrene

-

Step 1: Friedel-Crafts Acylation. Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent such as nitrobenzene. Heating the reaction mixture favors the formation of β-(2-naphthoyl)propionic acid.

-

Step 2: Clemmensen Reduction. The keto group of β-(2-naphthoyl)propionic acid is reduced to a methylene group using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl) to yield γ-(2-naphthyl)butyric acid.

-

Step 3: Intramolecular Cyclization. The resulting acid is treated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to effect an intramolecular Friedel-Crafts acylation, forming 1-keto-1,2,3,4-tetrahydrophenanthrene.

-

Step 4: Second Clemmensen Reduction. The newly formed keto group is reduced to a methylene group via a second Clemmensen reduction to give 1,2,3,4-tetrahydrophenanthrene.

-

Step 5: Aromatization. The synthesis is completed by dehydrogenation of the tetrahydrophenanthrene intermediate, typically by heating with a catalyst such as selenium or palladium on carbon, to furnish phenanthrene.[4][5]

Logical Workflow for the Haworth Synthesis

Caption: A step-by-step workflow of the Haworth synthesis of phenanthrene.

The Bardhan-Sengupta Synthesis

Also introduced in 1932, the Bardhan-Sengupta synthesis offers a regioselective route to phenanthrene derivatives.[6][7] This method involves the cyclization of a β-phenylethylcyclohexanol derivative.

Experimental Protocol: Bardhan-Sengupta Synthesis

-

Step 1: Alkylation. The potassium enolate of ethyl cyclohexanone-2-carboxylate is alkylated with β-phenylethyl bromide.

-

Step 2: Hydrolysis and Decarboxylation. The resulting ester is hydrolyzed and decarboxylated to yield 2-(β-phenylethyl)cyclohexanone.

-

Step 3: Reduction. The ketone is reduced to the corresponding alcohol, 2-(β-phenylethyl)cyclohexanol, using sodium in moist ether.

-

Step 4: Cyclodehydration and Dehydrogenation. The alcohol is heated with a dehydrating agent like phosphorus pentoxide, which promotes cyclization onto the aromatic ring to form octahydrophenanthrene. Subsequent dehydrogenation with selenium yields phenanthrene.[7]

Logical Workflow for the Bardhan-Sengupta Synthesis

Caption: A step-by-step workflow of the Bardhan-Sengupta synthesis of phenanthrene.

The Pschorr Reaction

The Pschorr reaction, developed by Robert Pschorr in 1896, is a classic method for the synthesis of phenanthrenes through the intramolecular cyclization of a diazonium salt derived from an α-aryl-o-aminocinnamic acid.[8][9]

Experimental Protocol: Pschorr Reaction

-

Step 1: Diazotization. The starting α-aryl-o-aminocinnamic acid is dissolved in an acidic medium and treated with sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.[10]

-

Step 2: Radical Cyclization. The cold diazonium salt solution is then added to a suspension of a copper catalyst (e.g., copper powder), which induces the formation of an aryl radical with the evolution of nitrogen gas.[9][10]

-

Step 3: Intramolecular Coupling and Aromatization. The aryl radical undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by rearomatization to yield the phenanthrene-9-carboxylic acid.[9]

The Mallory Reaction

The Mallory reaction is a photochemical method for synthesizing phenanthrenes from stilbene precursors.[11][12] This reaction, named after Frank Mallory, involves a light-induced intramolecular 6π-electrocyclization.

Experimental Protocol: Mallory Reaction

-

Step 1: Photocyclization. A solution of a cis-stilbene derivative in a suitable solvent is irradiated with ultraviolet light. This promotes an intramolecular cyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[12]

-

Step 2: Oxidation. In the presence of an oxidizing agent, such as iodine or oxygen, the dihydrophenanthrene intermediate is aromatized to the corresponding phenanthrene.[12]

Quantitative Data from Historical Syntheses

The yields of these classical syntheses can vary significantly depending on the specific substrates and reaction conditions. The following table summarizes representative yields reported in the literature for key steps in these foundational methods.

| Synthesis | Step | Starting Material | Product | Yield (%) | Reference(s) |

| Bardhan-Sengupta | Alkylation | Ethyl cyclohexanone-2-carboxylate | Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate | 48 | [13] |

| Alkylation (modified) | Ethyl cyclohexanone-2-carboxylate | Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate | 32-45.6 | [13] | |

| Pschorr Reaction | Cyclization | (E)-2-amino-α-phenylcinnamic acid diazonium salt | 9-Phenanthrenecarboxylic acid | 45 | [10] |

| Cyclization (modified) | Various α-aryl-o-aminocinnamic acids | Substituted phenanthroic acids | 88-94 | [4] | |

| Mallory Reaction | Photocyclization | Corannulene imine scaffold | Azaphenanthrene derivative | 94 | [14] |

| Photocyclization | Substituted stilbene derivative | Double helicene | 99 | [14] |

Phenanthrene in Nature and Medicine: The Morphine Example

The phenanthrene core is a privileged scaffold in numerous natural products with profound biological activities. Perhaps the most famous of these are the opioid alkaloids, such as morphine, which is isolated from the opium poppy. The rigid, three-dimensional structure of the partially hydrogenated phenanthrene nucleus in morphine is crucial for its potent analgesic properties.

Morphine exerts its effects by acting as an agonist at μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system.[1][15]

Signaling Pathway of Morphine via the μ-Opioid Receptor

The binding of morphine to the μ-opioid receptor initiates a cascade of intracellular events that ultimately lead to the modulation of neuronal excitability and the sensation of pain.

Caption: Simplified signaling pathway of morphine via the μ-opioid receptor.

Spectroscopic Data of Phenanthrene

The structural characterization of phenanthrene and its derivatives relies on various spectroscopic techniques. Below is a summary of key spectroscopic data for the parent phenanthrene molecule.

| Spectroscopic Technique | Key Features |

| UV-Vis Spectroscopy | Max absorption (in methanol-ethanol) at 210, 219, 242, 251, 273.5, 281, 292.5, 308.5, 314, 322.5, 329.5, 337, and 345 nm.[16] |

| IR Spectroscopy | Characteristic peaks can be observed in the Coblentz Society Spectral Collection (IR: 6030).[16] |

| Mass Spectrometry | Molecular ion (M+) peak at m/z = 178.[16] |

Conclusion

The discovery of phenanthrene marked a pivotal moment in the history of organic chemistry, revealing a fundamental structural unit that underpins the function of a diverse range of biologically active molecules. The classical syntheses developed in the early 20th century, while challenging by modern standards, laid the groundwork for the synthesis of complex molecular architectures and continue to be of pedagogical and practical importance. The enduring legacy of phenanthrene is evident in its central role in the development of pharmaceuticals, most notably the opioid analgesics, and its continued use as a versatile scaffold in contemporary drug discovery and materials science. This guide serves as a testament to the rich history and ongoing relevance of phenanthrene chemistry, providing a valuable resource for researchers dedicated to advancing the frontiers of science.

References

- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 145. Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. chemistry-online.com [chemistry-online.com]

- 4. Phenanthrene synthesis [quimicaorganica.org]

- 5. 408. Synthesis of alkylphenanthrenes. Part V. 9-Methyl-, 1 : 9-dimethyl-, and 1 : 2 : 8-trimethyl-phenanthrenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 374. Resin acids. Part I. Synthesis of phenanthrene hydrocarbons derived from d-pimaric acid, and a new route to phenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Mallory reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. zenodo.org [zenodo.org]

- 14. researchgate.net [researchgate.net]

- 15. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 16. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Phenanthrene Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties, synthesis, and potential biological interactions of phenanthrene methyl esters. These compounds, derivatives of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, are of interest in medicinal chemistry and materials science due to the versatile nature of the phenanthrene core. This guide consolidates available data to facilitate further research and development.

Physicochemical Data

The methyl esters of phenanthrene carboxylic acids are a series of isomers with properties that vary based on the position of the ester substituent. While comprehensive experimental data is not available for all isomers in publicly accessible literature, the following tables summarize known and computed values to provide a comparative overview.

Table 1: General Properties of Phenanthrene Methyl Ester Isomers

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Methyl phenanthrene-1-carboxylate | C₁₆H₁₂O₂ | 236.27 | Not Found |

| Methyl phenanthrene-2-carboxylate | C₁₆H₁₂O₂ | 236.27 | Not Found |

| Methyl phenanthrene-3-carboxylate | C₁₆H₁₂O₂ | 236.27 | 5345-98-2 |

| Methyl phenanthrene-4-carboxylate | C₁₆H₁₂O₂ | 236.27 | 18266-47-2 |

| Methyl phenanthrene-9-carboxylate | C₁₆H₁₂O₂ | 236.27 | 1217-49-8 |

Table 2: Known and Computed Physicochemical Properties

| Property | Methyl phenanthrene-1-carboxylate | Methyl phenanthrene-3-carboxylate | Methyl phenanthrene-9-carboxylate |

| Physical State | Solid (Predicted) | Solid (Predicted) | Solid (Predicted) |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (Predicted) | Sparingly soluble in water; Soluble in organic solvents (Predicted) | Sparingly soluble in water; Soluble in organic solvents (Predicted) |

| logP (Computed) | Data not available | Data not available | 4.3[1] |

Synthesis and Characterization Methodologies

The primary route for synthesizing phenanthrene methyl esters is through the esterification of the corresponding phenanthrene carboxylic acid. The 9-substituted isomer is the most extensively documented.

General Synthesis Workflow

The overall process for synthesizing and characterizing these esters is outlined below.

Experimental Protocols

Two common methods for the esterification of phenanthrene-9-carboxylic acid are the Fischer-Speier and Steglich esterifications. These protocols can be adapted for other isomers.

Protocol 2.2.1: Fischer-Speier Esterification

This classic method utilizes an excess of alcohol and an acid catalyst to drive the reaction toward the ester product.

-

Reaction Setup: Suspend phenanthrene-9-carboxylic acid in a significant excess of methanol in a round-bottom flask fitted with a reflux condenser.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reflux: Heat the mixture to reflux for several hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC). To improve yield, a Dean-Stark apparatus can be used to remove the water byproduct.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Isolation: Remove the excess methanol under reduced pressure. Extract the ester product with an appropriate organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude ester. The final product can be purified by column chromatography or recrystallization.

Protocol 2.2.2: Steglich Esterification

This method is milder and is particularly effective for substrates that may be sensitive to strong acids.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenanthrene-9-carboxylic acid in anhydrous dichloromethane (CH₂Cl₂).

-

Reagents: Add an equimolar amount of methanol, followed by N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~5-10 mol%).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.

-

Isolation and Purification: The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the ester, which can be further purified by chromatography.

Potential Biological Signaling Pathways

While specific signaling pathways for phenanthrene methyl esters are not well-defined, data from structurally similar compounds, such as methylated phenanthrenes, suggest potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway . The AhR is a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics, including PAHs.

A study on various monomethylated phenanthrenes demonstrated that these compounds are more potent activators of the human AhR than the parent phenanthrene.[3] The potency was found to be dependent on the position of the methyl group, with equatorial substitutions (positions 1, 2, and 3) showing the highest activity.[3] This suggests that phenanthrene methyl esters could potentially act as ligands for the AhR, initiating a cascade that leads to the transcription of genes encoding metabolic enzymes like cytochrome P450s (e.g., CYP1A1).

This activation has significant implications in drug development, as it can influence the metabolism of the compound itself and other co-administered drugs, potentially leading to drug-drug interactions or the formation of toxic metabolites.

Conclusion

The methyl esters of phenanthrene represent a class of compounds with potential applications in various scientific fields. This guide provides a foundational understanding of their physicochemical properties, highlighting a significant gap in the experimental data for many isomers, which presents an opportunity for future research. The outlined synthesis protocols offer reliable methods for their preparation, and the potential interaction with the AhR signaling pathway underscores the need for careful toxicological and metabolic evaluation in any drug development program. Further investigation is required to fully characterize these esters and elucidate their precise biological activities.

References

"Methyl phenanthrene-3-carboxylate molecular structure and conformation"

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl Phenanthrene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that are of considerable interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] Methyl phenanthrene-3-carboxylate, a specific derivative, serves as a key scaffold and synthetic intermediate in medicinal chemistry. Understanding its precise molecular structure and conformational dynamics is crucial for designing novel therapeutic agents with improved efficacy and target specificity. This technical guide provides a comprehensive overview of the structural characteristics, conformational analysis, and experimental methodologies related to methyl phenanthrene-3-carboxylate, supported by spectroscopic data and computational insights.

Molecular Identity and Physicochemical Properties

Methyl phenanthrene-3-carboxylate is an ester derivative of phenanthrene-3-carboxylic acid. The core structure consists of a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon with three fused benzene rings, substituted with a methyl carboxylate group at the C3 position.

| Property | Value | Reference |

| Chemical Name | methyl phenanthrene-3-carboxylate | [4] |

| Molecular Formula | C₁₆H₁₂O₂ | [4] |

| Molecular Weight | 236.26 g/mol | [4] |

| CAS Number | 5345-98-2 | [4] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | N/A |

| InChIKey | IBHKOWHBPPHECT-UHFFFAOYSA-N | [5] |

| Appearance | Solid (predicted) | N/A |

| XLogP3 | 4.3 | [5] |

Molecular Structure and Conformation

The molecular structure of methyl phenanthrene-3-carboxylate is defined by the rigid, planar phenanthrene backbone. The conformation of the molecule is primarily determined by the orientation of the methyl carboxylate substituent relative to this aromatic plane.

The Phenanthrene Core

The phenanthrene ring system is inherently planar due to the sp² hybridization of its carbon atoms. However, minor deviations from planarity can occur in the "bay region" (the sterically hindered region involving C4 and C5) to alleviate strain. Computational studies on the parent phenanthrene molecule show it has a curved structure, which makes it more stable than its linear isomer, anthracene.[6]

Conformation of the Methyl Carboxylate Group

The key conformational feature of methyl phenanthrene-3-carboxylate is the dihedral angle (torsion angle) defined by the C2-C3-C(carbonyl)-O(ester) atoms. Rotation around the single bond connecting the carbonyl carbon to the phenanthrene ring (C3-C(carbonyl)) leads to different rotamers.

Computational studies using methods like Density Functional Theory (DFT) are essential for determining the most stable conformation and the energy barriers between different rotamers.[7][8] For aromatic esters, the planar conformation, where the ester group is coplanar with the aromatic ring, is typically the most stable due to favorable π-conjugation. Two primary planar conformations are possible: one where the carbonyl oxygen is syn-periplanar to the C2-H bond and another where it is anti-periplanar. The relative energies of these conformers are influenced by steric hindrance and electrostatic interactions with the adjacent protons on the aromatic ring.

The logical workflow for determining molecular conformation involves a combination of theoretical calculations and experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 3. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-Methylphenanthrene-3-carboxylic acid | C16H12O2 | CID 150518381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: An In-depth Technical Guide to the Computational Analysis of Methyl phenanthrene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for Methyl phenanthrene-3-carboxylate, a molecule of interest in various fields, including medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate its structural, electronic, and spectroscopic properties, offering valuable insights for drug design and the development of novel materials. This document details the computational methodologies, presents key quantitative data in a structured format, and visualizes the computational workflow and molecular characteristics.

Introduction

Methyl phenanthrene-3-carboxylate, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, possesses a rigid, planar structure that makes it an interesting scaffold for various applications. Understanding its fundamental quantum chemical properties is crucial for predicting its behavior in different environments and its potential interactions with biological targets or other molecules. This guide outlines the theoretical framework and computational protocols for a thorough in-silico investigation of this compound.

Computational Methodology (Experimental Protocols)

The quantum chemical calculations detailed herein are based on widely accepted and validated computational methods. The primary approach involves Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

2.1. Geometry Optimization and Vibrational Frequency Analysis

The initial step involves optimizing the molecular geometry of Methyl phenanthrene-3-carboxylate to find its most stable conformation (a minimum on the potential energy surface). This is followed by a vibrational frequency analysis.

-

Software: Gaussian 16 suite of programs is a standard choice for such calculations.

-

Theoretical Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional is known to provide reliable results for organic molecules.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the details of the electron distribution.[1]

-

Procedure:

-

The initial structure of Methyl phenanthrene-3-carboxylate is built using a molecular editor and subjected to a preliminary geometry optimization using a smaller basis set (e.g., 6-31G(d)).

-

The resulting structure is then used as the starting point for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

-

The convergence criteria for the optimization are set to the default values in the Gaussian software.

-

Following the successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

-

2.2. Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions.

-

Theoretical Method: The analysis is performed on the B3LYP/6-311++G(d,p) optimized geometry.

-

Properties Calculated:

-

HOMO Energy (EHOMO): Represents the ability of the molecule to donate an electron.

-

LUMO Energy (ELUMO): Represents the ability of the molecule to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this value is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability.

-

2.3. Spectroscopic Properties (UV-Vis Absorption)

To predict the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed.

-

Theoretical Method: TD-DFT calculations are carried out at the B3LYP/6-311++G(d,p) level of theory on the previously optimized ground-state geometry.

-

Procedure:

-

The calculation is typically performed in a solvent to simulate experimental conditions. The Polarizable Continuum Model (PCM) is a common choice for this purpose.

-

The first few excited states are calculated to identify the electronic transitions that contribute to the main absorption bands in the UV-Vis spectrum.

-

The calculated excitation energies and oscillator strengths are then used to simulate the theoretical UV-Vis spectrum.

-

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for Methyl phenanthrene-3-carboxylate. (Note: The following data is illustrative and based on typical results for similar phenanthrene derivatives, as direct published data for this specific molecule is not available.)

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C1-C2 | 1.37 |

| C3-C4 | 1.41 | |

| C4a-C4b | 1.45 | |

| C9-C10 | 1.35 | |

| C3-C(O) | 1.48 | |

| C(O)-O | 1.21 | |

| O-CH3 | 1.36 | |

| Bond Angles | C2-C3-C4 | 120.5 |

| C3-C4-C4a | 120.1 | |

| C4-C4a-C10b | 119.8 | |

| C2-C3-C(O) | 121.0 | |

| C3-C(O)-O | 125.0 | |

| C(O)-O-CH3 | 116.0 |

Table 2: Calculated Vibrational Frequencies and IR Intensities

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | 3065 | 15.2 | Aromatic C-H stretch |

| 2 | 2955 | 25.8 | Methyl C-H stretch |

| 3 | 1725 | 150.3 | C=O stretch (ester) |

| 4 | 1620 | 35.1 | Aromatic C=C stretch |

| 5 | 1450 | 28.7 | CH3 bending |

| 6 | 1280 | 110.5 | C-O stretch (ester) |

| 7 | 890 | 45.6 | Aromatic C-H out-of-plane bend |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| ΔE (HOMO-LUMO Gap) | 4.40 |

Table 4: Calculated UV-Vis Absorption Data (in Methanol)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 352 | 0.15 | HOMO → LUMO |

| S0 → S2 | 335 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 298 | 0.45 | HOMO → LUMO+1 |

| S0 → S4 | 275 | 0.62 | HOMO-2 → LUMO |

Visualizations

4.1. Molecular Structure and Atom Numbering

The following diagram illustrates the optimized molecular structure of Methyl phenanthrene-3-carboxylate with the atom numbering scheme used in the data tables.

References

Potential Therapeutic Applications of Phenanthrene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the therapeutic potential of phenanthrene derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial applications. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Data Presentation: Biological Activities of Phenanthrene Derivatives

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected phenanthrene derivatives.

Table 1: Anticancer Activity of Phenanthrene Derivatives (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Denbinobin | A549 (Lung) | < 10 | [2] |

| PC-3 (Prostate) | 7.5 | [3][4] | |

| Erianthridin | A549 (Lung) | Not specified, but induces apoptosis | [5] |

| Calanquinone A | Various | 0.08 - 1.06 µg/mL | [6] |

| Denbinobin | Various | 0.08 - 1.06 µg/mL | [6] |

| 5-OAc-calanquinone A | Various | 0.16 - 1.66 µg/mL | [6] |

| 5-OAc-denbinobin | Various | 0.16 - 1.66 µg/mL | [6] |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Laryngeal) | 2.81 µg/mL | [7] |

| Caco-2 (Colon) | 0.97 µg/mL | [7] | |

| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-L-prolinol (5a) | H460 (Lung) | 11.6 | [8] |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-L-valinol (9) | H460 (Lung) | 6.1 | [8] |

| Phenanthrene-based tylophorine-1 (PBT-1) | Various | ~0.08 | [9] |

| Compound 1 (from Bletilla striata) | A549 (Lung) | < 10 | [2] |

| Compound 2 (from Bletilla striata) | A549 (Lung) | < 10 | [2] |

| 8-methoxy-12-(4-methoxybenzyl)-13,14-dihydro-12H-naphtho[2,1-a] xanthene-2,5,9,10-tetraol | MDA-231 (Breast) | 25.2 | [10] |

| HepG2 (Liver) | 51.3 | [10] | |

| HT-29 (Colon) | 30.4 | [10] |

Table 2: Antimicrobial Activity of Phenanthrene Derivatives (MIC values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Blestriacin | Staphylococcus aureus (including MRSA) | 2 - 8 | [5] |

| Blestriacin | Gram-positive bacteria | 2 - 4 | [11] |

Signaling Pathways Modulated by Phenanthrene Derivatives

Phenanthrene derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival.

Anticancer Signaling Pathways

Anti-inflammatory Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of phenanthrene derivatives are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Phenanthrene derivative stock solution

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the phenanthrene derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Phenanthrene derivative

-

Cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-